

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1376029

[Get Quote](#)

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.^{[1][2]} When this group is positioned on a pyridine ring—a privileged heterocycle known for its versatile chemical reactivity and presence in numerous bioactive compounds—the resulting building block becomes an exceptionally valuable asset for research and development professionals.

This guide provides a comprehensive technical overview of **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol**, a key intermediate that embodies this design philosophy. We will delve into its commercial availability, physicochemical characteristics, synthetic considerations, and strategic applications, offering field-proven insights for researchers, chemists, and drug development scientists aiming to leverage its unique properties in their synthetic programs.

Physicochemical Profile and Structural Characteristics

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (CAS No: 1359828-97-9) is a trifluoromethyl-substituted bromopyridine derivative. Its structure is notable for the orthogonal

reactivity of its key functional groups: the pyridine nitrogen for salt formation or coordination, the bromine atom for cross-coupling reactions, and the hydroxymethyl group for esterification, etherification, or oxidation.

The presence of the electron-withdrawing -CF₃ group at the 2-position significantly influences the electron density of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The bromine atom at the 5-position and the methanol at the 4-position provide versatile handles for subsequent chemical modifications.

Table 1: Physicochemical Properties of **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol**

Property	Value	Source(s)
CAS Number	1359828-97-9	[3][4][5]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[3][5][6]
Molecular Weight	256.02 g/mol	[3]
IUPAC Name	(5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol	[3][5]
SMILES	OCC1=CC(C(F)(F)F)=NC=C1Br	[3]
InChI Key	ZKIRNZJSGHLPOH-UHFFFAOYSA-N	[5][6]
Physical Form	Solid	[5]
Purity (Typical)	≥97%	[3]
Storage	Sealed in dry, room temperature	[5]

Commercial Availability and Procurement

This building block is readily accessible from a range of specialized chemical suppliers. Procurement for research-scale quantities is straightforward, though lead times and availability

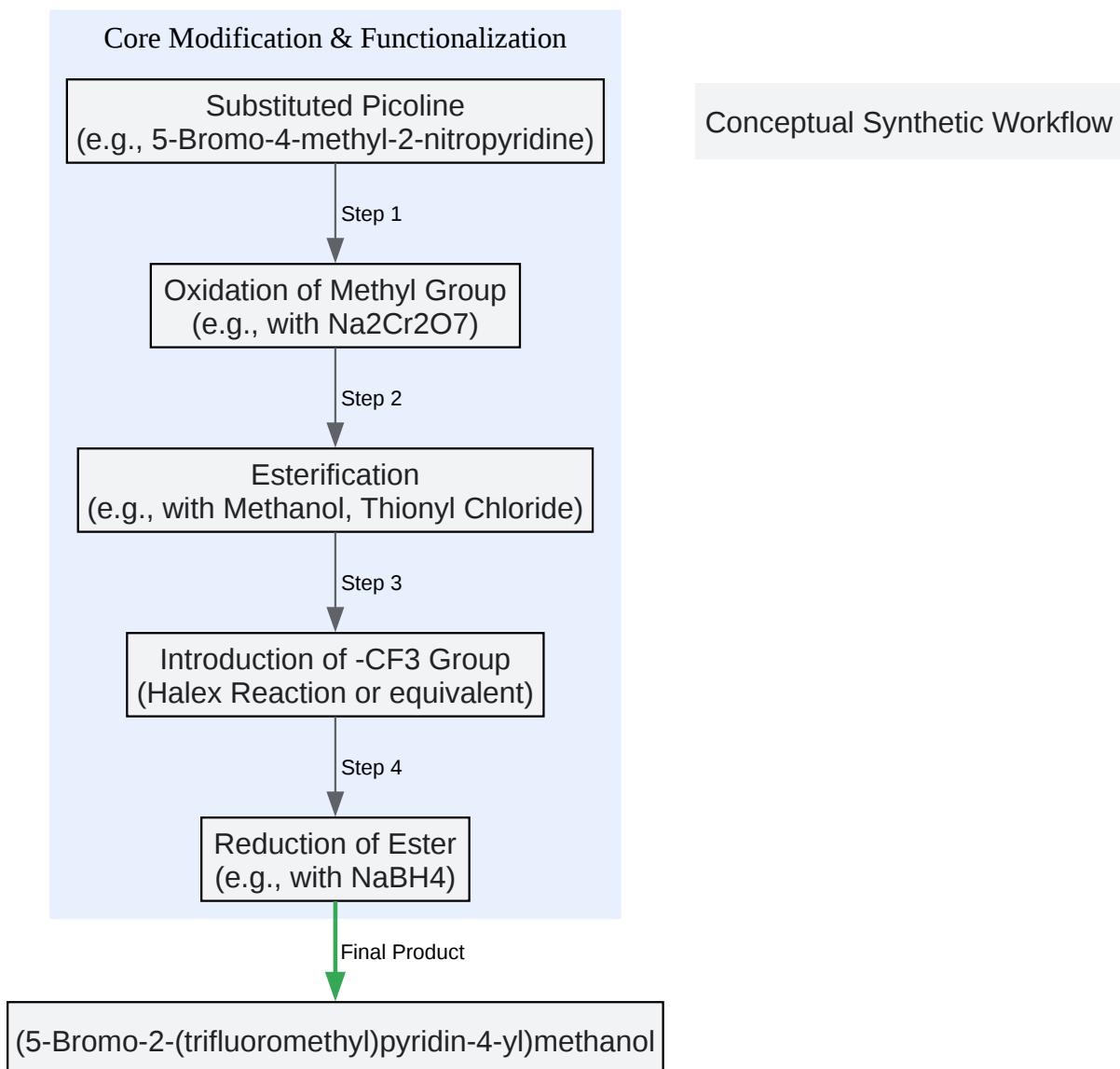
for bulk quantities should be verified directly with the vendors. When sourcing this material, it is crucial to request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.

Table 2: Selected Commercial Suppliers

Supplier	CAS Number	Purity	Notes
AChemBlock	1359828-97-9	97%	Offers novel building blocks for research. [3]
AK Scientific, Inc.	1227580-02-0	Not specified	Products are for R&D use only. [7]
Ambeed, Inc. (via Sigma-Aldrich)	1359828-97-9	98%	Distributed through major chemical catalogs. [5]
Frontier Specialty Chemicals	1359828-97-9	Guaranteed Purity	Offers various quantities, including bulk inquiries. [4]
Fluorochem (via CymitQuimica)	1206968-90-2	98%	Specializes in fluorinated compounds. [8]

Note: CAS numbers may vary slightly between suppliers for related isomers or different cataloging systems. Always verify the structure against the listed CAS number.

Synthesis Strategies and Chemical Reactivity


The synthesis of trifluoromethylpyridines (TFMPs) is a well-established field in organic chemistry, driven by their utility in agrochemicals and pharmaceuticals.[\[1\]](#) While specific, published routes for **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol** are proprietary to the manufacturers, a plausible synthetic pathway can be conceptualized based on established methodologies.

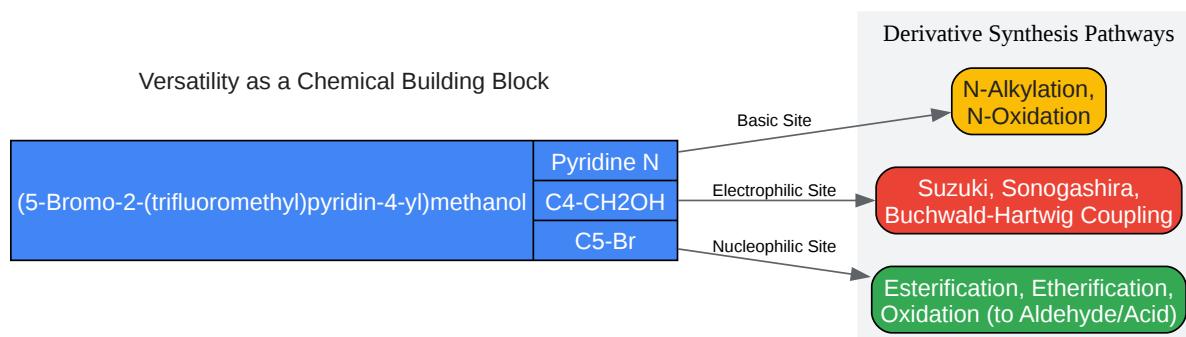
The primary strategies for constructing the TFMP core involve either building the pyridine ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation of a pre-formed

pyridine ring.[\[1\]](#) A logical retrosynthetic analysis suggests a multi-step process starting from a substituted picoline.

Conceptual Synthetic Workflow

A likely synthetic approach would involve the formation of a functionalized pyridine N-oxide, which facilitates nucleophilic substitution. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde, which itself can be formed from a methyl group via oxidation.

[Click to download full resolution via product page](#)


Caption: A plausible multi-step synthesis pathway.

This proposed pathway is illustrative. For instance, the introduction of the trifluoromethyl group could occur at a different stage, and the specific reagents would be optimized for yield and purity. The synthesis of a related intermediate, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate,

has been described in patent literature, suggesting the viability of multi-step sequences starting from substituted pyridines.[9]

Key Reaction Handles for Derivatization

The true value of this molecule lies in its capacity for selective, differential functionalization, making it an ideal scaffold for building combinatorial libraries.

[Click to download full resolution via product page](#)

Caption: Key reactive sites for library development.

- C5-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents. This is the most common and powerful method for elaborating the core structure.
- C4-Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast range of subsequent chemistries (e.g., reductive amination, amide coupling). It can also be converted to an ether or ester, or used as a handle for attachment to a solid support.
- Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, potentially improving aqueous solubility. It can also be alkylated or coordinated to metal centers in the

design of catalysts or metallodrugs.

Applications in Research and Development

The trifluoromethylpyridine motif is a validated pharmacophore found in numerous commercialized products.^[1] The specific 5-bromo-2-trifluoromethyl-4-hydroxymethyl substitution pattern of the title compound makes it a highly strategic intermediate for accessing novel chemical entities in two primary fields:

Pharmaceutical and Medicinal Chemistry

The incorporation of the -CF₃ group can significantly alter a drug candidate's metabolic profile and receptor binding interactions.^[2] This building block allows medicinal chemists to:

- Improve Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- Enhance Lipophilicity: The Hansch parameter for a -CF₃ group is approximately +0.88, which can be tuned to optimize cell permeability and blood-brain barrier penetration.
- Modulate pKa: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyridine nitrogen, which can be critical for optimizing solubility and target engagement.

Agrochemical Discovery

In the agrochemical sector, TFMP derivatives are prevalent in herbicides, fungicides, and insecticides.^[1] This scaffold can be used to synthesize analogs of existing products or to explore new mechanisms of action. The combination of a halogen for cross-coupling and a modifiable alcohol provides a rapid route to diverse structures for high-throughput screening.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol** should be obtained from the supplier and consulted before use. However, based on data for structurally related compounds such as 5-Bromo-2-(trifluoromethyl)pyridine, a set of general precautions can be outlined.

Hazard Profile (Inferred from Related Compounds):

- Acute Toxicity: Likely to be harmful or toxic if swallowed.[10]
- Irritation: Causes skin and serious eye irritation.[10][11]
- Respiratory: May cause respiratory irritation.[10][11]

Recommended Laboratory Protocol

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[12]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
 - Skin and Body Protection: Wear a lab coat. Long-sleeved clothing is recommended.[12]
- Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Avoid dust formation.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13] Store away from strong oxidizing agents.[12]

Conclusion and Future Outlook

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its well-defined reactive sites, coupled with the proven benefits of the trifluoromethylpyridine core, provide researchers with a reliable and versatile platform for the synthesis of novel, high-value molecules. As the demand for compounds with optimized ADME/Tox properties continues to grow, the importance of intelligently designed building blocks like this one will only increase, paving the way for the next generation of pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. [5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol 97% | CAS: 1359828-97-9 | AChemBlock [achemblock.com]
- 4. [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | [frontierspecialtychemicals.com]
- 5. (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol | 1359828-97-9 [sigmaaldrich.com]
- 6. PubChemLite - (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]
- 7. 1227580-02-0 2-Bromo-5-(trifluoromethyl)pyridine-4-methanol AKSci 3785EF [aksci.com]
- 8. (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol [cymitquimica.com]
- 9. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 10. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.es [fishersci.es]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376029#commercial-suppliers-of-5-bromo-2-trifluoromethyl-pyridin-4-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com